![molecular formula C16H12O6 B1239750 5,7,2'-Trihydroxy-6-methoxyflavone CAS No. 86926-51-4](/img/structure/B1239750.png)
5,7,2'-Trihydroxy-6-methoxyflavone
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Overview
Description
5,7,2'-trihydroxy-6-methoxyflavone is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 5, 7 and 2' and a methoxy group at position 6. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is a trihydroxyflavone and a monomethoxyflavone. It derives from a flavone.
belongs to the class of organic compounds known as 6-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C6 atom of the flavonoid backbone. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. can be biosynthesized from flavone.
Scientific Research Applications
Antioxidant Properties
5,7,2'-Trihydroxy-6-methoxyflavone exhibits significant antioxidant properties. It was isolated from Gnetum macrostachyum and showed radical scavenging activity against DPPH, indicating its potential as a natural antioxidant (Saisin, Tip-Pyang, & Phuwapraisirisan, 2009).
Phytochemical Research
Phytochemical studies on Andrographis alata revealed the presence of acylated 5,7,2',6'-oxygenated flavone glycosides, including compounds similar to 5,7,2'-Trihydroxy-6-methoxyflavone, highlighting the compound's relevance in plant biochemistry and phytochemistry (Das et al., 2006).
Chemical Synthesis and Structural Analysis
Research on the selective O-alkylation and dealkylation of flavonoids has led to the synthesis and structural clarification of flavones closely related to 5,7,2'-Trihydroxy-6-methoxyflavone. This study provides insights into the chemical properties and potential modifications of such compounds (Tominaga & Horie, 1993).
Cytotoxic Activities
A study on Trichosanthes kirilowii identified isoetin 5'-methyl ether (5,7,2',4'-tetrahydroxy-5'-methoxyflavone) and demonstrated its cytotoxicity against various human cancer cell lines. This research suggests the potential of similar compounds, like 5,7,2'-Trihydroxy-6-methoxyflavone, in cancer research (Rahman & Moon, 2007).
Allelopathic Potential
Isoflavanones from Desmodium uncinatum, structurally related to 5,7,2'-Trihydroxy-6-methoxyflavone, have been studied for their allelopathic properties. These compounds could provide insights into the ecological interactions and potential agricultural applications of 5,7,2'-Trihydroxy-6-methoxyflavone (Tsanuo et al., 2003).
properties
CAS RN |
86926-51-4 |
---|---|
Product Name |
5,7,2'-Trihydroxy-6-methoxyflavone |
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)-6-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-4-2-3-5-9(8)17/h2-7,17,19-20H,1H3 |
InChI Key |
VHNWVABJHPRFGC-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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